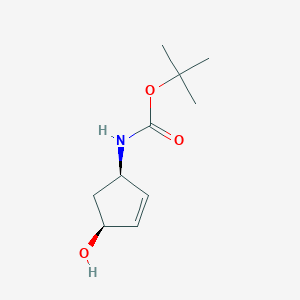

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is a solid compound that is typically stored in a sealed, dry environment at temperatures between 2-8°C . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate involves multiple steps. One common method involves the reaction of (1R,4S)-4-hydroxy-2-cyclopentenyl acetate with tert-butyldimethylsilyl chloride in the presence of triethylamine and dichloromethane . The reaction mixture is cooled to 0°C and stirred for several hours before being purified through distillation . Another method involves the use of methanesulfonic acid and lithium aluminium tetrahydride in tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents like lithium aluminium tetrahydride . The reactions are typically carried out in solvents such as dichloromethane and tetrahydrofuran under controlled temperatures .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cyclopentenone derivatives, while reduction reactions may produce cyclopentanol derivatives .

Aplicaciones Científicas De Investigación

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it is used in studies related to enzyme inhibition and protein interactions . Additionally, it is used in industrial processes for the production of specialty chemicals .

Mecanismo De Acción

The mechanism of action of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate include tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate and other cyclopentene derivatives .

Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties . These properties make it particularly valuable in research and industrial applications .

Actividad Biológica

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate (CAS: 189625-12-5) is a compound with significant biological activity, primarily recognized for its potential in pharmaceutical applications. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- IUPAC Name : this compound

- Purity : ≥97%

This compound acts as a carbamate derivative, which can influence various biological pathways due to its structural characteristics. Its mechanism of action is primarily associated with modulation of enzyme activity and receptor interactions.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.

2. Anticancer Potential

Preliminary studies have suggested that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, derivatives of similar structures have shown promise in inhibiting tumor growth in vitro and in vivo.

3. FXR Antagonism

The compound's structural similarity to known FXR (Farnesoid X receptor) antagonists suggests potential therapeutic applications in metabolic disorders. FXR antagonists play a role in regulating bile acid metabolism and glucose homeostasis, making them targets for drug development in conditions like diabetes and obesity .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antioxidant Studies : A study demonstrated that similar carbamate derivatives effectively reduced oxidative stress markers in cellular models .

- Cancer Research : In vitro studies indicated that this compound could inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent .

- Metabolic Regulation : The compound's ability to act as an FXR antagonist was highlighted in a systematic review focusing on metabolic disease treatments, where it showed promise in regulating glucose levels and lipid metabolism .

Propiedades

IUPAC Name |

tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWUTEZECIYOCW-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.